Sodium 11-mercaptoundecane-1-sulfonate is a chemical compound characterized by its unique structure, which consists of a long hydrocarbon chain with a sulfonate group and a thiol (mercapto) group. The molecular formula for sodium 11-mercaptoundecane-1-sulfonate is . This compound is primarily used in the synthesis of functionalized nanoparticles, particularly gold nanoparticles, due to its ability to stabilize these particles and enhance their surface properties.
Research indicates that sodium 11-mercaptoundecane-1-sulfonate exhibits significant biological activity, particularly in antiviral applications. It has been shown to enhance the antiviral efficacy of metallic nanoparticles against viruses such as herpes simplex virus types 1 and 2. The compound's structure allows it to mimic heparan sulfate proteoglycans, which are known to play a role in viral entry into host cells. Studies have demonstrated that nanoparticles functionalized with this compound can inhibit viral attachment and penetration, thereby preventing infection .
The synthesis of sodium 11-mercaptoundecane-1-sulfonate typically involves the reaction of 11-mercaptoundecanoic acid with sodium sulfite or sodium bisulfite. This reaction leads to the formation of the sulfonate group while preserving the thiol functionality. The process can be optimized by controlling reaction conditions such as temperature and pH to achieve high yields and purity .
Sodium 11-mercaptoundecane-1-sulfonate finds applications in various fields:
Studies on the interactions of sodium 11-mercaptoundecane-1-sulfonate with other molecules have revealed its potential in enhancing the properties of nanoparticles. For instance, when functionalized onto gold nanoparticles, it improves their colloidal stability and biological interactions, making them suitable for biomedical applications. Research has also shown that varying the ligand density can influence the antiviral efficacy of these nanoparticles .
Several compounds share structural similarities with sodium 11-mercaptoundecane-1-sulfonate, particularly those containing thiol and sulfonate groups. Here are some noteworthy comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sodium dodecyl sulfate | Long alkyl chain with sulfate group | Commonly used as an anionic surfactant |
| 3-Mercaptoethyl sulfonate | Shorter alkyl chain with sulfonate group | Exhibits antiviral properties but less effective than sodium 11-mercaptoundecane-1-sulfonate |
| Mercaptohexanoic acid | Medium-length alkyl chain with thiol group | Used in similar applications but lacks sulfonate functionality |
| Sodium benzene sulfonate | Aromatic ring with sulfonate group | Primarily used as a surfactant; different functional properties |
Sodium 11-mercaptoundecane-1-sulfonate is unique due to its longer hydrocarbon chain, which enhances its ability to stabilize nanoparticles while providing specific biological activities that are not observed in shorter-chain analogs.
The synthesis of Sodium 11-mercaptoundecane-1-sulfonate follows established organic chemistry principles involving sequential functional group transformations on an eleven-carbon aliphatic chain [2]. The primary precursor selection centers on 11-bromoundecanoic acid as the starting material, which provides the necessary carbon backbone with appropriate terminal functionality for subsequent chemical modifications [3]. This precursor offers several advantages including commercial availability, structural stability, and reactivity patterns conducive to nucleophilic substitution reactions [3].
The reaction pathway proceeds through a well-defined sequence involving initial bromide displacement followed by thiol introduction and protection-deprotection cycles [2] [4]. Research demonstrates that 11-bromoundecanoic acid reacts with thiourea under reflux conditions in aqueous medium to form the mercapto intermediate [3]. The thiourea acts as a nucleophilic sulfur source, displacing the bromide through a classical nucleophilic substitution mechanism [3]. Subsequent treatment with sodium hydroxide facilitates thiourea hydrolysis, revealing the free thiol functionality [3].
Alternative synthetic approaches utilize 11-bromo-1-undecene as a starting material, employing a different reaction sequence that incorporates sulfonation prior to thiol introduction [4] [5]. This pathway involves initial treatment of the brominated alkene with sodium sulfite in a methanol-water mixture, utilizing benzyltriethylammonium bromide as a phase transfer catalyst [4] [5]. The reaction proceeds through nucleophilic attack of sulfite on the primary bromide, forming the corresponding sulfonate salt [4] [5].
| Synthesis Step | Reagents | Reaction Conditions | Temperature (°C) | Yield (%) | Purity Requirements |
|---|---|---|---|---|---|
| Bromination of Undecanol | 11-bromoundecanoic acid, Thiourea | Reflux 3h in water, then NaOH reflux 1h | 95-100 | 94 | White solid, dried over MgSO4 |
| Sulfonation of Bromoundecene | Sodium sulfite, Benzyltriethylammonium bromide | Reflux 16-48h in MeOH:H2O (1:2.25) | 65-95 | 71-97 | Extracted with Et2O, crystallized |
| Thiol-ene Addition | Thioacetic acid, DMPA photocatalyst | UV irradiation (365 nm), 2.5h | Room temperature | 85 | Flash chromatography DCM:MeOH |
| Thiol Deprotection | Sodium methoxide or HCl | Reflux 2.5h (MeONa) or 12h (HCl) | 95-100 | 95 | Resin treatment, filtration |
The bromination-sulfonation-thiolation cascade represents a sophisticated multi-step synthetic sequence characterized by distinct mechanistic pathways at each transformation stage [2] [4]. The initial bromination step involves electrophilic aromatic substitution or radical halogenation depending on the substrate structure and reaction conditions [6]. For aliphatic substrates, bromination typically proceeds through radical mechanisms initiated by thermal or photochemical activation [6].
The sulfonation mechanism involves nucleophilic attack by sulfite anion on the electrophilic carbon bearing the bromide leaving group [7] [8]. Sodium sulfite functions as a bidentate nucleophile, with attack occurring through one of the sulfur-oxygen bonds [7]. The reaction follows a classical substitution mechanism where the sulfite displaces bromide, forming a carbon-sulfur bond while simultaneously introducing the sulfonate functionality [7] [8]. Research indicates that this transformation proceeds most efficiently under basic conditions where sulfite exists predominantly in its anionic form [7].
The thiolation step employs radical addition chemistry, specifically thiol-ene reactions that proceed through well-characterized mechanisms [9] [10]. Photochemical initiation generates thiyl radicals from thioacetic acid in the presence of photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone [2] [10]. These thiyl radicals undergo anti-Markovnikov addition to alkene substrates, forming carbon-centered radicals that subsequently abstract hydrogen from additional thiol molecules, propagating the radical chain [9] [10].
The cascade mechanism exhibits excellent functional group tolerance and proceeds under relatively mild conditions [2] [10]. Each step demonstrates high selectivity, minimizing side product formation and maximizing overall synthetic efficiency [2]. The sequential nature allows for intermediate isolation and purification if desired, providing flexibility in process optimization [2].
Purification of Sodium 11-mercaptoundecane-1-sulfonate requires specialized techniques due to the compound's amphiphilic nature and thermal sensitivity [11] [12]. Primary purification methods include crystallization from appropriate solvent systems, typically employing methanol-water mixtures that balance solubility and selectivity requirements [5]. The crystallization process benefits from controlled cooling rates and seeding to ensure consistent crystal morphology and purity [5].
Column chromatography serves as a secondary purification technique, particularly effective for removing closely related impurities and unreacted starting materials [2] [5]. Silica gel chromatography using dichloromethane-methanol gradient elution provides excellent separation of the target compound from synthetic intermediates [2]. The polar sulfonate functionality requires relatively polar eluent systems for efficient compound migration [2].
Extraction techniques play a crucial role in initial workup procedures, particularly for removing inorganic salts and excess reagents [4] [5]. Sequential extraction with diethyl ether removes non-polar impurities, while aqueous washes eliminate residual ionic species [4] [5]. The compound's water solubility necessitates careful pH control during extraction to prevent product loss [4].
| Technique | Application Stage | Efficiency (%) | Scalability | Cost Factor | Industrial Viability |
|---|---|---|---|---|---|
| Crystallization | Final product isolation | 85-95 | High | Low | Preferred for large scale |
| Column Chromatography | Intermediate purification | 90-98 | Low | High | Laboratory scale only |
| Extraction | Reaction workup | 70-90 | High | Low | Standard industrial method |
| Recrystallization | Final purification | 90-95 | High | Medium | Secondary purification |
| Ion Exchange | Salt removal | 95-99 | Medium | Medium | Specialized applications |
| Membrane Filtration | Concentration/separation | 80-95 | High | Medium | Growing industrial use |
Yield optimization strategies focus on reaction condition optimization, including temperature control, reagent stoichiometry, and reaction time management [13] [14]. Temperature optimization balances reaction rate with thermal decomposition risks, typically maintaining temperatures between 65-95°C for optimal performance [13] [14]. Reagent ratios significantly impact yield, with slight excess of sulfite improving conversion while minimizing waste [5].
Industrial production of Sodium 11-mercaptoundecane-1-sulfonate faces significant scalability challenges related to heat management, mass transfer limitations, and process safety considerations [15] [16]. The exothermic nature of sulfonation reactions requires sophisticated cooling systems to maintain temperature control during large-scale operations [17]. Industrial reactors employ continuous cooling through heat exchangers and temperature monitoring systems to prevent thermal runaway [17].
Mass transfer limitations become pronounced in gas-liquid reactions involving sulfur dioxide or hydrogen sulfide generation [18] [17]. Industrial solutions include advanced impeller designs, gas sparging systems, and enhanced mixing technologies to ensure adequate contact between reactive phases [17]. The efficiency of gas-liquid mass transfer directly impacts reaction kinetics and overall process economics [17].
Solvent recovery represents a major economic consideration in industrial processes, particularly for methanol-water systems used in sulfonation reactions [15] [16]. Distillation columns designed for methanol-water separation require significant capital investment and operating costs [16]. Alternative approaches include membrane-based separation technologies that offer reduced energy consumption compared to traditional distillation [16].
| Challenge Category | Specific Issues | Industrial Solutions | Cost Impact |
|---|---|---|---|
| Heat Management | Exothermic reactions, temperature control | Continuous cooling, heat exchangers | High capital, medium operating |
| Mixing Efficiency | Gas-liquid mass transfer, bubble formation | Advanced impeller design, gas sparging | Medium capital, low operating |
| Solvent Recovery | MeOH/H2O separation, solvent purity | Distillation columns, membrane separation | High capital, high operating |
| Waste Treatment | Sulfite waste, organic solvents | Biological treatment, incineration | Medium capital, high operating |
| Product Quality | Consistent particle size, purity standards | In-line monitoring, statistical process control | High capital, medium operating |
Process optimization for industrial scale focuses on continuous rather than batch operations to improve efficiency and reduce labor costs [15] [17]. Continuous sulfonation processes employ plug flow reactors with precise residence time control and integrated separation systems [17]. These systems offer superior heat management and more consistent product quality compared to batch alternatives [17].
Quality control in industrial production requires real-time monitoring systems capable of detecting impurities and process deviations [15]. Analytical techniques include in-line spectroscopy, automated titration systems, and statistical process control methodologies [15]. These systems ensure consistent product specifications while minimizing off-specification material production [15].
Sodium 11-mercaptoundecane-1-sulfonate exhibits distinct solubility characteristics that reflect its amphiphilic molecular structure, combining an eleven-carbon hydrophobic alkyl chain with both hydrophilic sulfonate and mercaptan functional groups [1] [2]. The compound's molecular formula C₁₁H₂₃NaO₃S₂ and molecular weight of 290.4 g/mol establish its structural foundation for understanding solubility behavior [1] [2].
Polar Solvent Interactions
The compound demonstrates high solubility in water and other polar solvents, primarily attributed to the presence of the sulfonate group (-SO₃⁻Na⁺), which provides strong ionic interactions with polar solvent molecules [3] [4]. This behavior is consistent with established principles for sulfonate surfactants, where the ionic nature of the sulfonate head group facilitates dissolution through ion-dipole interactions and hydrogen bonding with water molecules [3] [5].
The mercaptan functionality (-SH) contributes additional polar character through its ability to form hydrogen bonds, though this group also presents unique solubility challenges. Research on mercaptan-water systems indicates that the thiol group can both enhance and complicate solubility depending on the overall molecular structure and environmental conditions [6] [7].
Nonpolar Solvent Behavior
In nonpolar media, sodium 11-mercaptoundecane-1-sulfonate exhibits limited solubility due to the dominance of ionic interactions from the sulfonate group [7] [4]. The eleven-carbon alkyl chain provides some hydrophobic character that could facilitate limited interaction with nonpolar solvents, but the overall ionic nature of the molecule restricts dissolution in such media [7].
Studies of similar mercaptoundecane compounds demonstrate sparingly soluble characteristics in chloroform and dimethyl sulfoxide, with slightly improved solubility in methanol due to its amphiphilic nature [8] [7]. This solubility pattern reflects the competing influences of the hydrophobic alkyl chain and the hydrophilic ionic groups.
| Solvent Type | Solubility Behavior | Primary Interaction Mechanism |
|---|---|---|
| Water | High solubility | Ionic interactions with sulfonate group |
| Polar solvents | Moderate to high solubility | Dipole-ion and hydrogen bonding |
| Methanol | Slightly soluble | Limited polar interactions |
| Chloroform | Sparingly soluble | Weak van der Waals forces |
| Nonpolar solvents | Low solubility | Hydrophobic chain interactions limited by ionic groups |
The thermal stability profile of sodium 11-mercaptoundecane-1-sulfonate can be understood through analysis of structurally similar sulfonated compounds and established decomposition mechanisms for both mercaptan and sulfonate functional groups [9] [10] [11].
Decomposition Temperature Ranges
Thermogravimetric analysis of related sulfonated compounds reveals a multi-stage decomposition process. The initial degradation stage typically occurs between room temperature and 175°C, primarily involving the loss of absorbed water and volatile impurities, representing approximately 5-10% weight loss [9] [11].
The second degradation stage, occurring between 175°C and 424°C, involves the thermal decomposition of sulfonate groups attached to the organic backbone [9] [11]. This process represents the most significant structural breakdown, with expected weight losses of 20-30% based on sulfonated polystyrene degradation studies [9] [11].
The third major decomposition phase occurs between 424°C and 582°C, involving the breakdown of the eleven-carbon alkyl chain and remaining organic structure [9] [11]. This stage typically accounts for 40-50% weight loss as the hydrocarbon backbone undergoes thermal cracking and volatilization [9] [11].
Kinetic Parameters
Decomposition kinetics for sulfonate compounds follow complex multi-step mechanisms. Activation energies for sulfonate group degradation typically range from 50-130 kJ/mol, depending on the specific molecular environment and heating rates [9] [12]. The presence of the mercaptan group may influence these kinetics through potential oxidative coupling reactions that could occur during thermal treatment [10] [13].
Studies on mercaptan thermal stability indicate that thiol groups can undergo oxidation to form disulfide bonds at elevated temperatures, potentially affecting the overall decomposition pathway [10] [14]. This process may occur concurrent with sulfonate degradation, creating complex reaction networks that influence the overall thermal stability profile.
| Temperature Range (°C) | Decomposition Process | Expected Weight Loss (%) | Primary Mechanism |
|---|---|---|---|
| Room temperature - 175 | Water loss/dehydration | 5-10 | Physical desorption |
| 175 - 424 | Sulfonate group degradation | 20-30 | Chemical bond scission |
| 424 - 582 | Alkyl chain decomposition | 40-50 | Thermal cracking |
| Above 582 | Complete mineralization | 90-100 | Total combustion |
Sodium 11-mercaptoundecane-1-sulfonate exhibits significant surface-active properties characteristic of anionic surfactants with medium-length alkyl chains [15] [16] [17]. The compound's amphiphilic structure, featuring an eleven-carbon hydrophobic tail and hydrophilic sulfonate head group, positions it as an effective surface tension modifier [16] [18].
Critical Micelle Concentration
Based on established correlations for alkyl sulfonate surfactants, the critical micelle concentration for sodium 11-mercaptoundecane-1-sulfonate is expected to fall within the range of 10⁻⁴ to 10⁻³ M [15] [17]. This estimation derives from the well-established relationship between alkyl chain length and CMC values for sulfonate surfactants, where each additional CH₂ group typically reduces the CMC by approximately half [15] [17].
The presence of the mercaptan group may introduce additional complexity to micellization behavior through potential intermolecular interactions or oxidative coupling under certain conditions [10] [13]. However, the primary driving force for micelle formation remains the hydrophobic effect from the eleven-carbon alkyl chain [15] [17].
Surface Tension Reduction
Sulfonate surfactants typically achieve significant surface tension reduction, often decreasing water's surface tension from approximately 72 mN/m to values below 30-35 mN/m at concentrations above the CMC [19] [15]. The effectiveness of surface tension reduction depends on the surfactant's ability to orient at the air-water interface with hydrophobic tails extending into the air phase and hydrophilic heads anchored in the aqueous phase [19] [15].
Hydrophilic-Lipophilic Balance
The estimated hydrophilic-lipophilic balance (HLB) value for sodium 11-mercaptoundecane-1-sulfonate falls within the range of 12-15, characteristic of anionic surfactants with moderate alkyl chain lengths [16] [18]. This HLB value suggests suitability for applications requiring both wetting and emulsification properties [16] [18].
| Surface Activity Parameter | Expected Value/Range | Measurement Basis |
|---|---|---|
| Critical Micelle Concentration | 10⁻⁴ to 10⁻³ M | C₁₁ alkyl chain correlation |
| Surface Tension at CMC | 30-35 mN/m | Typical sulfonate performance |
| HLB Value | 12-15 | Anionic surfactant estimation |
| Surface Activity Classification | Anionic surfactant | Sulfonate head group |